4'-Hydroxy diclofenac-d4

Bioanalysis LC-MS/MS Method Validation

4'-Hydroxy diclofenac-d4 is the definitive stable isotope-labeled internal standard for accurate LC-MS/MS quantification of the major diclofenac metabolite. With four non-exchangeable deuterium atoms providing a +4 Da mass shift and identical physicochemical behavior to the unlabeled analyte, it eliminates quantification errors from unlabeled or alternative internal standards. This standard is essential for CYP2C9 phenotyping, DDI risk assessment, and FDA MIST-compliant metabolite profiling. Validated methods achieve 0.5 ng/mL LLoQ with ≤15% precision. Ensure regulatory-grade accuracy for your bioanalytical workflows.

Molecular Formula C14H11Cl2NO2
Molecular Weight 300.2 g/mol
CAS No. 153466-65-0
Cat. No. B196401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Hydroxy diclofenac-d4
CAS153466-65-0
Synonyms2-((2,6-Dichlorophenyl)aminobenzeneacetic Acid-d4
Molecular FormulaC14H11Cl2NO2
Molecular Weight300.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C14H11Cl2NO2/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19/h1-7,17H,8H2,(H,18,19)/i1D,2D,4D,7D
InChIKeyDCOPUUMXTXDBNB-SCFZSLNVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Pink Solid

Structure & Identifiers


Interactive Chemical Structure Model





4′-Hydroxy Diclofenac-d4 (CAS 153466-65-0) for CYP2C9 Metabolism Studies and LC-MS/MS Quantification


4′-Hydroxy diclofenac-d4 (CAS 153466-65-0) is a deuterium-labeled analog of 4′-hydroxy diclofenac, the principal human metabolite of the NSAID diclofenac formed primarily via CYP2C9-mediated 4′-hydroxylation [1]. This stable isotope-labeled internal standard is specifically designed for the accurate quantification of 4′-hydroxy diclofenac in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2]. The compound contains four deuterium atoms replacing hydrogen atoms on the phenylacetic acid ring, providing a distinct mass shift (+4 Da) relative to the unlabeled analyte while preserving near-identical physicochemical behavior .

Critical Limitations of Unlabeled 4′-Hydroxy Diclofenac in Quantitative Bioanalysis


Direct substitution of 4′-hydroxy diclofenac-d4 with unlabeled 4′-hydroxy diclofenac (CAS 64118-84-9) or structurally unrelated internal standards introduces unacceptable quantification errors in LC-MS/MS workflows. The unlabeled analyte co-elutes with the endogenous metabolite and cannot be distinguished by mass spectrometry, rendering isotope dilution impossible [1]. Alternative deuterated internal standards such as diclofenac-d4 exhibit different chromatographic retention times and ionization efficiencies relative to the 4′-hydroxy metabolite, compromising accuracy due to differential matrix effects and recovery [2]. The deuterium atoms in 4′-hydroxy diclofenac-d4 are positioned on non-exchangeable aromatic sites, ensuring label stability under sample preparation conditions and eliminating back-exchange artifacts that plague deuterated standards with labile labels .

Quantitative Differentiation of 4′-Hydroxy Diclofenac-d4 from Alternative Analytical Standards


Isotopic Purity and Mass Shift Enable Reliable Quantification vs. Unlabeled Analyte

The deuterium labeling in 4′-hydroxy diclofenac-d4 provides a +4 Da mass shift relative to unlabeled 4′-hydroxy diclofenac, with vendor-specified isotopic purity of ≥95 atom% D [1]. This mass difference permits complete chromatographic baseline resolution in MS detection while maintaining identical retention time to the analyte, thereby correcting for ionization suppression/enhancement and extraction recovery variability that cannot be accounted for when using unlabeled 4′-hydroxy diclofenac as an external standard [2].

Bioanalysis LC-MS/MS Method Validation

Electrochemical Oxidation Potential Differentiates 4′-Hydroxy Metabolite from Parent Diclofenac

Electrochemical analysis reveals a clear differentiation between 4′-hydroxy diclofenac and its parent compound. The oxidation peak for 4′-hydroxydiclofenac occurs at 0.297 ± 0.012 V (vs. Ag/AgCl), whereas diclofenac exhibits oxidation peaks at 0.587 ± 0.013 V and 0.992 ± 0.015 V [1]. This potential difference enables selective electrochemical detection of the metabolite without interference from residual parent drug.

Electroanalysis CYP2C9 Assay Metabolite Detection

Microwave-Assisted H/D Exchange Reduces Synthesis Cost vs. Conventional Stepwise Deuteration

The synthesis of 4′-hydroxy diclofenac-d4 via microwave-enhanced hydrogen-deuterium exchange combined with biotransformation offers significant time and cost savings compared to conventional stepwise synthetic approaches [1]. The H/D exchange method enables direct labeling of the pre-formed metabolite scaffold, whereas traditional methods require de novo synthesis from deuterated precursors, incurring higher material costs and longer production timelines.

Isotope Labeling Synthetic Efficiency Cost Reduction

4′-Hydroxy Metabolite Formation Clearance Enables CYP2C9 Phenotyping; Deuteration Does Not Alter Kinetic Parameters

The formation clearance of 4′-hydroxydiclofenac in healthy volunteers was determined to be 63.6 ± 19.1 mL/kg/h in CYP2C9*1/*1 wild-type subjects versus 75.9 ± 27.6 mL/kg/h in CYP2C9*1/*3 heterozygotes [1]. Although the difference was not statistically significant in this cohort, the metabolic ratio (diclofenac/4′-hydroxy diclofenac) has been shown to be significantly higher in CYP2C9*1/*3 and CYP2C9*2/*3 carriers compared to wild-type, demonstrating the metabolite's utility as a CYP2C9 activity probe [2]. Critically, the deuterium labeling does not alter the kinetic parameters of the compound, ensuring that 4′-hydroxy diclofenac-d4 behaves identically to the unlabeled analyte in metabolic studies [3].

Pharmacogenomics CYP2C9 Genotyping Metabolic Clearance

High-Resolution Isotope-Dilution MS Reduces Analytical Variables vs. Traditional Calibration

High-resolution isotope-dilution (HRID) mass spectrometry using 4′-hydroxy diclofenac-d4 (or its 13C6 analog) reduces the number of analytical variables considerably compared to traditional external calibration methods [1]. The approach eliminates the need for separate calibration curves for each analyte and compensates for matrix effects, ion suppression, and recovery losses that plague conventional LC-MS/MS quantification of drug metabolites in plasma.

Isotope Dilution High-Resolution MS MIST Compliance

CYP2C9 Catalytic Efficiency for 4′-Hydroxylation Defines Metabolite Specificity

Among multiple human cytochrome P450 isoforms, CYP2C9 exhibits uniquely high catalytic efficiency for diclofenac 4′-hydroxylation with a k_cat/K_M of 1.6 min⁻¹ µM⁻¹, compared to only 0.025 min⁻¹ µM⁻¹ for the next most active P450 [1]. This 64-fold difference in catalytic efficiency establishes 4′-hydroxy diclofenac as a highly specific biomarker for CYP2C9 activity. The deuterated internal standard 4′-hydroxy diclofenac-d4 is therefore essential for accurately measuring this CYP2C9-specific metabolic pathway.

Enzyme Kinetics CYP450 Selectivity Drug Metabolism

Procurement-Driven Application Scenarios for 4′-Hydroxy Diclofenac-d4


CYP2C9 Phenotyping and Drug-Drug Interaction (DDI) Studies

4′-Hydroxy diclofenac-d4 serves as the definitive internal standard for quantifying 4′-hydroxy diclofenac in human plasma or urine during CYP2C9 phenotyping studies. The compound enables accurate determination of metabolic ratios that differentiate wild-type from variant CYP2C9 allele carriers, supporting pharmacogenomic research and DDI risk assessment [1].

Regulated Bioanalysis for Metabolites in Safety Testing (MIST)

In compliance with FDA MIST guidance, 4′-hydroxy diclofenac-d4 enables high-resolution isotope-dilution MS quantification of the major diclofenac metabolite in plasma from preclinical species and human subjects. The method reduces analytical variables and provides the accuracy and precision required for regulatory submission [2].

Electrochemical CYP2C9 Activity Assays

The distinct oxidation potential of 4′-hydroxy diclofenac (0.297 V vs. Ag/AgCl) relative to diclofenac (0.587 V) allows electrochemical detection of CYP2C9 activity without chromatographic separation. 4′-Hydroxy diclofenac-d4 can be employed as an internal standard in such assays, enabling rapid inhibitor screening and enzyme kinetics determination on screen-printed electrodes [3].

Forensic Toxicology and Therapeutic Drug Monitoring

4′-Hydroxy diclofenac-d4 is the internal standard of choice for LC-MS/MS methods quantifying diclofenac and its metabolites in post-mortem specimens, urine drug testing, and pain prescription monitoring. Validated methods using this deuterated standard achieve lower limits of quantification of 0.5 ng/mL with intra- and interday precision ≤15% [4].

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